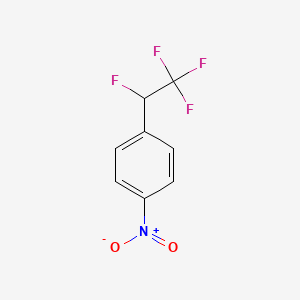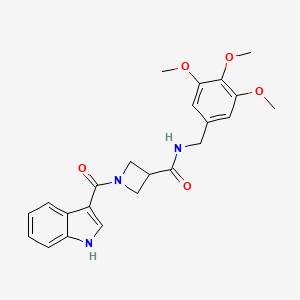
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene, also known as NTFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. NTFB is a nitroaromatic compound that contains a tetrafluoroethyl group, which makes it highly soluble in organic solvents and water.
作用机制
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is not fully understood, but it is believed to involve the interaction of the nitro group with cellular proteins and enzymes. The nitro group can undergo reduction to form nitroso and hydroxylamine intermediates, which can react with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.
Biochemical and Physiological Effects:
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene can induce oxidative stress and DNA damage in cells. 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene.
实验室实验的优点和局限性
One of the major advantages of using 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene in lab experiments is its high solubility in organic solvents and water. This makes it easy to handle and manipulate in the lab. However, 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is also highly reactive and can undergo rapid reduction in the presence of reducing agents, which can complicate experiments. Additionally, the toxicity of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene should be carefully considered when designing experiments.
未来方向
There are several future directions for the study of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene. One area of interest is the development of new organic semiconductors based on 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene. These materials have the potential to improve the performance of electronic devices and reduce their environmental impact. Another area of interest is the study of the biochemical and physiological effects of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene in vivo. This could lead to the development of new therapies for cancer and other diseases. Finally, the synthesis of new derivatives of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene could lead to the discovery of new compounds with unique properties and applications.
合成方法
The synthesis of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene involves the nitration of 1,4-difluorobenzene followed by the reaction with tetrafluoroethylene. The reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The yield of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the nitrating agent.
科学研究应用
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has been extensively studied for its potential applications in various fields of science. One of the major applications of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is in the field of organic electronics. 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
属性
IUPAC Name |
1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVLTKODGVLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)
![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)


![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)
![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)
